molecular formula C16H26O2 B14547727 Spiro[4.11]hexadecane-1,4-dione CAS No. 62248-56-0

Spiro[4.11]hexadecane-1,4-dione

Cat. No.: B14547727
CAS No.: 62248-56-0
M. Wt: 250.38 g/mol
InChI Key: YEFZVWFFCIFWDP-UHFFFAOYSA-N
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Description

Spiro[4.11]hexadecane-1,4-dione is a spirocyclic compound characterized by a unique structure where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.11]hexadecane-1,4-dione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . This reaction is carried out under reflux conditions to ensure the complete formation of the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.11]hexadecane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Spiro[4.11]hexadecane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[4.11]hexadecane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of prolyl hydroxylase, which is involved in the regulation of hypoxia-inducible factors (HIFs) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.11]hexadecane-1,4-dione is unique due to its specific ring size and the presence of two ketone groups. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62248-56-0

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

spiro[4.11]hexadecane-1,4-dione

InChI

InChI=1S/C16H26O2/c17-14-10-11-15(18)16(14)12-8-6-4-2-1-3-5-7-9-13-16/h1-13H2

InChI Key

YEFZVWFFCIFWDP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)C(=O)CCC2=O

Origin of Product

United States

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